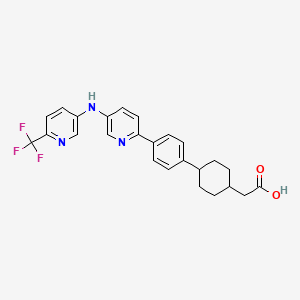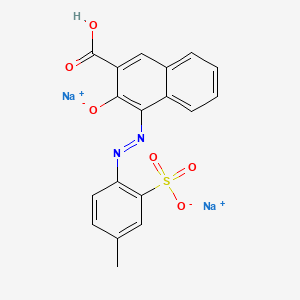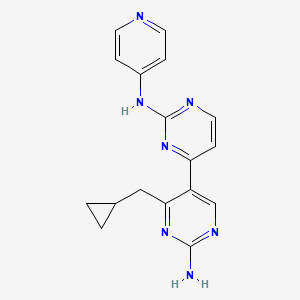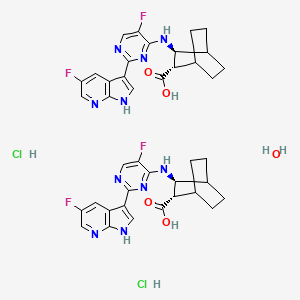
Pradigastat
Descripción general
Descripción
Métodos De Preparación
LCQ908 se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. La ruta sintética típicamente implica la formación de la estructura central seguida de la introducción de grupos funcionales. La producción industrial de LCQ908 implica la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza. El compuesto a menudo se prepara en forma sólida y se puede disolver en solventes como el dimetilsulfóxido (DMSO) para su uso posterior .
Análisis De Reacciones Químicas
LCQ908 experimenta varias reacciones químicas, incluidas la oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de LCQ908 puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
LCQ908 ha sido ampliamente estudiado por sus potenciales aplicaciones terapéuticas. Ha mostrado promesa en el tratamiento de enfermedades metabólicas como la obesidad y la diabetes tipo 2 al inhibir DGAT1 y reducir los niveles de triglicéridos. Además, LCQ908 se ha investigado por sus efectos sobre los trastornos del metabolismo lipídico, incluido el síndrome de quilomicronemia familiar. Los ensayos clínicos han demostrado su eficacia en la reducción de los triglicéridos y la mejora de los parámetros metabólicos en los pacientes .
Mecanismo De Acción
LCQ908 ejerce sus efectos al inhibir la actividad de DGAT1, una enzima involucrada en la síntesis de triglicéridos. Al bloquear DGAT1, LCQ908 reduce la formación de triglicéridos, lo que lleva a una disminución de la acumulación de lípidos en los tejidos. Este mecanismo de acción convierte a LCQ908 en un valioso agente terapéutico para el manejo de enfermedades metabólicas asociadas con niveles elevados de triglicéridos .
Comparación Con Compuestos Similares
LCQ908 es único entre los inhibidores de DGAT1 debido a su alta potencia y selectividad. Compuestos similares incluyen otros inhibidores de DGAT1 como 4a y Yhhu2407. Estos compuestos comparten un mecanismo de acción similar, pero pueden diferir en su estructura química, potencia y propiedades farmacocinéticas. LCQ908 destaca por su biodisponibilidad oral y su eficacia en entornos clínicos .
Referencias
Propiedades
IUPAC Name |
2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXALXAKNHIROPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026085 | |
| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956136-95-1, 956136-98-4 | |
| Record name | Pradigastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956136951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pradigastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium 2-((trans)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRADIGASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U23G6VNUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)







